molecular formula C11H13F2N5 B2782482 4,4-difluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine CAS No. 2327170-33-0

4,4-difluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine

Cat. No.: B2782482
CAS No.: 2327170-33-0
M. Wt: 253.257
InChI Key: NGOYGIMQYRTWSH-UHFFFAOYSA-N
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Description

4,4-difluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 4,4-difluoropiperidin-1-yl group and a methyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Introduction of the 4,4-Difluoropiperidin-1-yl Group: The difluoropiperidine moiety is introduced through nucleophilic substitution reactions, often using reagents such as 4,4-difluoropiperidine and suitable leaving groups.

    Methylation: The final step involves the methylation of the pyrazolo[3,4-d]pyrimidine core, typically using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4,4-difluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, nucleophiles, and suitable solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[3,4-d]pyrimidine core.

Scientific Research Applications

4,4-difluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways and molecular interactions.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes and receptors involved in disease processes.

    Industry: Utilized in the development of novel materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4,4-difluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or modulate the activity of these targets, leading to downstream effects on cellular pathways. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4-Difluoropiperidin-1-yl)pyrimidine
  • 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyrido[3,2-d]pyrimidine
  • 4-(4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone

Uniqueness

4,4-difluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the difluoropiperidine and methyl groups enhances its stability, solubility, and interaction with molecular targets, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N5/c1-17-9-8(6-16-17)10(15-7-14-9)18-4-2-11(12,13)3-5-18/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOYGIMQYRTWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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